molecular formula C39H74O6 B13406967 1,3-Didecanoyl-2-palmitoyl-glycerol

1,3-Didecanoyl-2-palmitoyl-glycerol

Cat. No.: B13406967
M. Wt: 639.0 g/mol
InChI Key: UVPORIFSJQOUGP-UHFFFAOYSA-N
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Description

2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) is a chemical compound with the molecular formula C({31})H({58})O(_{6}). It is an ester derived from palmitic acid and decanoic acid, and it is often used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) typically involves the esterification of glycerol with palmitic acid and decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of 2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also serve as a substrate for lipases, leading to the release of palmitic acid and decanoic acid, which can participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its specific combination of palmitic acid and decanoic acid, which imparts distinct physicochemical properties. This combination makes it particularly useful in applications requiring specific emulsifying and lipid-modifying characteristics .

Properties

IUPAC Name

1,3-di(decanoyloxy)propan-2-yl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-16-17-18-19-20-21-24-27-30-33-39(42)45-36(34-43-37(40)31-28-25-22-14-11-8-5-2)35-44-38(41)32-29-26-23-15-12-9-6-3/h36H,4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPORIFSJQOUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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